molecular formula C13H19N3O4 B12614347 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline CAS No. 919481-74-6

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline

Cat. No.: B12614347
CAS No.: 919481-74-6
M. Wt: 281.31 g/mol
InChI Key: IURFJYOZZDLPTA-UHFFFAOYSA-N
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Description

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is a chemical compound that features a morpholine ring attached to a propoxy group, which is further connected to a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline typically involves the reaction of 4-nitroaniline with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitroaniline attacks the chloropropyl group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides can be used for substitution reactions.

Major Products Formed

    Reduction: The major product formed is 3-[3-(Morpholin-4-yl)propoxy]-4-phenylenediamine.

    Substitution: Depending on the electrophile used, various substituted morpholine derivatives can be formed.

Scientific Research Applications

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-[3-(morpholin-4-yl)propoxy]aniline: This compound has a similar structure but with a fluorine atom instead of a nitro group.

    N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine: This compound features a quinazoline ring and is used as a kinase inhibitor.

Uniqueness

3-[3-(Morpholin-4-yl)propoxy]-4-nitroaniline is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties

Properties

CAS No.

919481-74-6

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

3-(3-morpholin-4-ylpropoxy)-4-nitroaniline

InChI

InChI=1S/C13H19N3O4/c14-11-2-3-12(16(17)18)13(10-11)20-7-1-4-15-5-8-19-9-6-15/h2-3,10H,1,4-9,14H2

InChI Key

IURFJYOZZDLPTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCOC2=C(C=CC(=C2)N)[N+](=O)[O-]

Origin of Product

United States

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